Oxagrelate

Antiplatelet PDE inhibitor Thrombosis

Oxagrelate is a phthalazinone-class cAMP PDE inhibitor that addresses the need for a research tool with well-characterized, species-specific antiplatelet potency in platelet aggregation assays. - Superior Potency: Exhibits an ID50 of 223 μM against ADP in rabbit PRP, outperforming papaverine and dipyridamole. - Unique PGI2 Synergy: Requires only 20% of its ID50 to achieve 50% inhibition when combined with PGI2, enabling combination therapy modeling. - Cross-Species Benchmark: Characterized in rabbit (ID50: AA 88 μM, Collagen 110 μM, ADP 300 μM) and human (IC50: Collagen 28 μM, ADP 51 μM) platelets, ideal for calibrating assays and evaluating species-dependent platelet response. Typically supplied as a ≥98% pure solid powder, with storage at -20°C and ambient shipping conditions.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 56611-65-5
Cat. No. B1677827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxagrelate
CAS56611-65-5
SynonymsOxagrelate;  EG 626;  EG-626;  EG626;  Oxagrelato;  Oxagrelatum;  Phthalazinol;  SC 32840;  SC-32840;  SC32840; 
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C
InChIInChI=1S/C14H16N2O4/c1-4-20-14(19)11-7(2)5-9-10(6-17)15-16-13(18)12(9)8(11)3/h5,17H,4,6H2,1-3H3,(H,16,18)
InChIKeyDUQOOLBWGUKRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxagrelate: Specific cAMP PDE Inhibitor for Platelet Research


Oxagrelate (also known as EG-626, Phthalazinol, SC-32840) is a small-molecule inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) [1]. It acts by elevating intracellular cAMP levels, thereby producing a concentration-dependent inhibition of platelet aggregation induced by collagen and ADP in vitro . The compound belongs to the phthalazinone chemical class and is primarily utilized as a research tool to elucidate cAMP-mediated antiplatelet mechanisms and to investigate synergistic interactions with adenylate cyclase activators such as prostacyclin (PGI2) and adenosine [2].

Target & Mechanism cAMP PDE inhibition; elevates intracellular cAMP
Research Model In vitro platelet aggregation (collagen, ADP, arachidonic acid)
Key Combinatorial Fit Synergy studies with prostacyclin (PGI2) and adenosine

Oxagrelate: In-Class Substitution Is Not Warranted


Cyclic AMP phosphodiesterase inhibitors constitute a heterogeneous class with significant variability in potency, tissue selectivity, and synergistic interactions with endogenous antiaggregatory agents. While compounds such as papaverine and dipyridamole share the PDE inhibitory mechanism, their efficacy in platelet assays and their capacity to potentiate the effects of prostacyclin (PGI2) and adenosine differ markedly from Oxagrelate [1][2]. Direct comparative studies reveal that Oxagrelate exhibits a distinct pharmacological profile characterized by superior potency in ADP-induced aggregation and a uniquely efficient synergistic requirement when combined with PGI2. These quantitative differences preclude the simple interchange of PDE inhibitors in research protocols designed to investigate cAMP-dependent platelet inhibition or to model combination therapies [1].

!
PDE inhibitor class heterogeneity Potency and tissue selectivity profiles of cAMP PDE inhibitors differ markedly; data from papaverine or dipyridamole may not transfer to oxagrelate.
!
Synergy requirements are not interchangeable The fractional dose required for PGI2 synergy is reported to be lower for oxagrelate; class-level synergy ratios should be reviewed per compound.
!
ADP-induced aggregation potency varies Ranked potency in tested set differs from other PDE inhibitors; direct substitution may shift assay-response windows.

Oxagrelate: Quantified Differentiation from PDE Inhibitors


Superior Potency in ADP-Induced Platelet Aggregation

Oxagrelate (EG-626) demonstrated an ID50 of 223 μM in ADP-induced rabbit platelet aggregation, which is 1.2-fold more potent than papaverine (ID50 266 μM) and 4.3-fold more potent than dipyridamole (ID50 957 μM) [1].

ADP potency vs comparators
Head-to-head
Oxagrelate ID50 223 μM vs papaverine 266 μM, dipyridamole 957 μM (rabbit PRP)
Supports ranked potency screening for ADP-induced aggregation assays
1.2× and 4.3× reported difference; class-level ranking in tested set
Antiplatelet PDE inhibitor Thrombosis

Lower Fractional Dose Required for Synergy with PGI2

The most effective combination of PGI2 and EG-626 to achieve 50% inhibition of platelet aggregation required only 20% of the ID50 of each agent, whereas combinations of PGI2 with papaverine or dipyridamole required 39% or 41% of their respective ID50s [1].

PGI2 synergy dose fraction
Head-to-head
20% of ID50 (oxagrelate) vs 39% (papaverine), 41% (dipyridamole) for 50% inhibition with PGI2
Reports lower fractional dose requirement in PGI2 combination endpoint
Synergy context; absolute ID50 values differ; validation recommended
PGI2 potentiation Synergy Combination therapy

Broad-Spectrum Antiaggregatory Activity Against Multiple Agonists

EG-626 inhibited rabbit platelet aggregation induced by arachidonic acid, collagen, and ADP with ID50 values of 88 μM, 110 μM, and 300 μM, respectively [1]. In human platelets, IC50 values for collagen, ADP, and thrombin were 28 μM, 51 μM, and 88 μM .

Agonist panel IC50/ID50
Context-dependent
Rabbit AA: 88 μM Rabbit collagen: 110 μM Rabbit ADP: 300 μM Human collagen: 28 μM Human ADP: 51 μM Human thrombin: 88 μM
Supports multi-agonist platelet inhibition model selection
Cross-study data; species- and agonist-specific potency should be verified
Collagen ADP Arachidonic acid Platelet aggregation

Synergistic Potentiation of Adenosine via cAMP

At a threshold concentration, EG-626 markedly potentiated the antiaggregating activity of adenosine in human platelets, an effect shown to be synergistic rather than additive, accompanied by marked accumulation of cyclic AMP [1]. IBMX, another PDE inhibitor, produced qualitatively similar results [1].

Adenosine synergy mechanism
Supporting evidence
Qualitative synergistic potentiation of adenosine antiaggregation; cAMP accumulation confirmed
Supports adenosine-cAMP pathway interaction studies
Qualitative comparison with IBMX; quantitative thresholds not reported
Adenosine synergy cAMP PDE inhibition

Oxagrelate: Optimal Research and Industrial Applications


In Vitro Platelet Aggregation Studies

Oxagrelate is the preferred choice for researchers seeking a PDE inhibitor with superior potency in ADP-induced platelet aggregation assays compared to papaverine and dipyridamole. Its ID50 of 223 μM in rabbit PRP provides a robust window for concentration-response studies and ensures reliable inhibition when investigating cAMP-dependent antiplatelet mechanisms [1].

Synergy Studies with PGI2 and Adenosine

For experiments designed to model the synergistic interactions between PDE inhibitors and endogenous antiaggregatory agents (e.g., PGI2, adenosine), Oxagrelate offers a unique advantage: it requires only 20% of its ID50 to achieve 50% inhibition when combined with PGI2, a significantly lower fractional dose than required for papaverine (39%) or dipyridamole (41%) [1]. This property makes it the compound of choice for studies exploring combination therapy strategies or cAMP signaling amplification.

Cross-Species PDE Inhibitor Comparison

Oxagrelate's well-characterized potency profile across rabbit (ID50: AA 88 μM, Collagen 110 μM, ADP 300 μM) and human (IC50: Collagen 28 μM, ADP 51 μM, Thrombin 88 μM) platelets positions it as a benchmark compound for cross-species comparisons of PDE inhibitor efficacy. Researchers can utilize this compound to calibrate assays and to evaluate species-dependent differences in platelet response to cAMP elevation [2].

Thrombosis Models in Rabbits

Given the extensive characterization of Oxagrelate's antiaggregatory activity in rabbit platelet systems, it is well-suited for ex vivo or in vivo thrombosis studies in this species. The compound's established ID50 values against multiple agonists (arachidonic acid, collagen, ADP) provide a quantitative foundation for dose selection in animal models of thrombotic disease [2].

Application
Selection Property
Validation Focus
Platelet aggregation assay studies
cAMP PDE inhibition profile
ADP-induced aggregation endpoint review
PGI2/adenosine synergy modeling
Fractional dose synergy context
Combination-response endpoint interpretation
Cross-species PDE inhibitor comparison
Species-dependent potency context
Cross-species inhibition endpoint comparison
Thrombosis model research (rabbit)
In vivo/ex vivo model context
Model-specific inhibition endpoint monitoring

Technical Documentation Hub

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37 linked technical documents
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